molecular formula C10H13NO2 B14914076 (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol

(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol

Cat. No.: B14914076
M. Wt: 179.22 g/mol
InChI Key: VPNFIHWXWXYSAA-ZETCQYMHSA-N
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Description

(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by its oxazine ring structure, which is fused to a benzene ring, and a methanol group attached to the sixth position of the benzene ring. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and an aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce halogen or nitro groups.

Major Products Formed

    Oxidation: Formation of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)aldehyde or (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carboxylic acid.

    Reduction: Formation of a more saturated oxazine ring structure.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring structure allows the compound to fit into the active sites of enzymes, where it can inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    (2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanol: A compound with an ethanol group instead of a methanol group, which may have different reactivity and applications.

    (2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)amine: A compound with an amine group, which can exhibit different chemical and biological properties.

Uniqueness

(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity. Its oxazine ring structure also provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl]methanol

InChI

InChI=1S/C10H13NO2/c1-7-5-11-9-4-8(6-12)2-3-10(9)13-7/h2-4,7,11-12H,5-6H2,1H3/t7-/m0/s1

InChI Key

VPNFIHWXWXYSAA-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNC2=C(O1)C=CC(=C2)CO

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)CO

Origin of Product

United States

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